molecular formula C9H10N4O2 B13707318 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine

3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine

Cat. No.: B13707318
M. Wt: 206.20 g/mol
InChI Key: NHEVDGMTBHYCSE-UHFFFAOYSA-N
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Description

3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of the isopropyl and nitro groups at specific positions on the ring system imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazoles with various reagents. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the pyrazolopyridine ring system . Another method involves the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and solvents may vary depending on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The pyrazolopyridine ring system can also interact with nucleic acids and proteins, leading to various biological effects.

Comparison with Similar Compounds

3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:

    1H-pyrazolo[3,4-b]pyridine: Lacks the isopropyl and nitro groups, resulting in different chemical and biological properties.

    3-Methyl-5-nitro-1h-pyrazolo[3,4-b]pyridine: Contains a methyl group instead of an isopropyl group, leading to differences in reactivity and biological activity.

    3-Isopropyl-5-amino-1h-pyrazolo[3,4-b]pyridine: Contains an amino group instead of a nitro group, resulting in different chemical and biological properties.

The unique combination of the isopropyl and nitro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

5-nitro-3-propan-2-yl-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C9H10N4O2/c1-5(2)8-7-3-6(13(14)15)4-10-9(7)12-11-8/h3-5H,1-2H3,(H,10,11,12)

InChI Key

NHEVDGMTBHYCSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=C(C=NC2=NN1)[N+](=O)[O-]

Origin of Product

United States

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